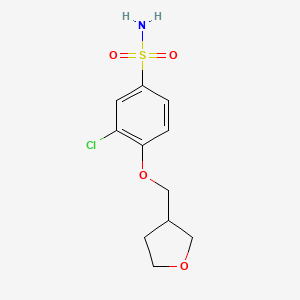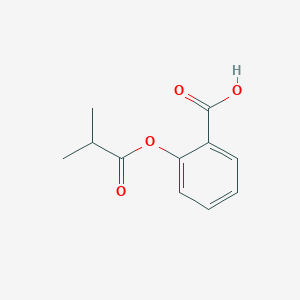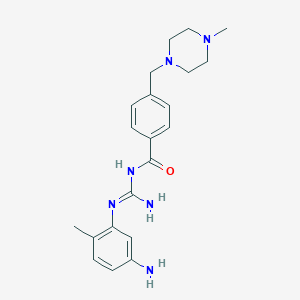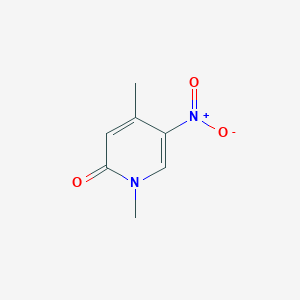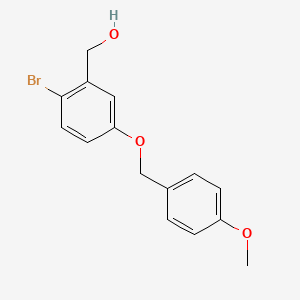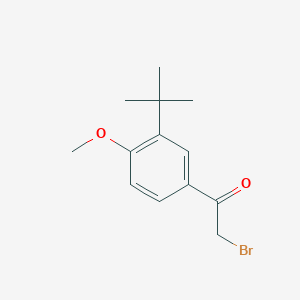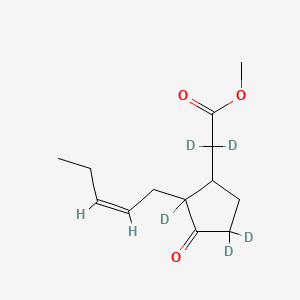
Methyl Jasmonate-d5 (2,4,4-d3; acetyl-2,2-d2) (mixture of diastereomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl Jasmonate-d5 (2,4,4-d3; acetyl-2,2-d2) (mixture of diastereomers) is a deuterated form of Methyl Jasmonate, a compound known for its role in plant defense mechanisms and growth regulation. The deuterated version is used in scientific research to study metabolic pathways and mechanisms due to its stability and traceability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl Jasmonate-d5 involves the incorporation of deuterium atoms into the Methyl Jasmonate molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of Methyl Jasmonate-d5 requires large-scale synthesis techniques. This often involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The process may include multiple steps of purification and quality control to meet the standards required for research applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl Jasmonate-d5 undergoes several types of chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of functional groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield more oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds.
Applications De Recherche Scientifique
Methyl Jasmonate-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to understand reaction mechanisms and pathways.
Biology: Helps in studying plant defense mechanisms and growth regulation.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug metabolism studies.
Industry: Used in the development of fragrances and flavors due to its stability and unique properties.
Mécanisme D'action
The mechanism of action of Methyl Jasmonate-d5 involves its interaction with specific molecular targets and pathways. In plants, it binds to jasmonate receptors, triggering a cascade of signaling events that lead to defense responses and growth regulation. The deuterated form allows for precise tracking and study of these pathways in research settings.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl Jasmonate: The non-deuterated form, widely studied for its biological activities.
Jasmonic Acid: A related compound with similar biological functions.
Deuterated Analogues: Other deuterated compounds used in similar research applications.
Uniqueness
Methyl Jasmonate-d5 stands out due to its stable isotope labeling, which provides enhanced stability and traceability in research studies. This makes it a valuable tool for studying complex biological and chemical processes with high precision.
Propriétés
Formule moléculaire |
C13H20O3 |
|---|---|
Poids moléculaire |
229.33 g/mol |
Nom IUPAC |
methyl 2,2-dideuterio-2-[2,4,4-trideuterio-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetate |
InChI |
InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,10-11H,3,6-9H2,1-2H3/b5-4-/i8D2,9D2,11D |
Clé InChI |
GEWDNTWNSAZUDX-BLGHEQHMSA-N |
SMILES isomérique |
[2H]C1(CC(C(C1=O)([2H])C/C=C\CC)C([2H])([2H])C(=O)OC)[2H] |
SMILES canonique |
CCC=CCC1C(CCC1=O)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


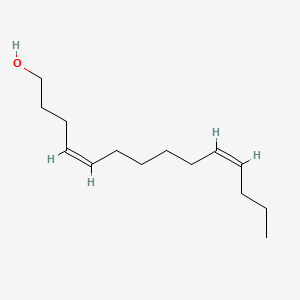
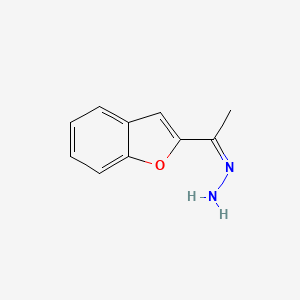
![4-Methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one;5-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one](/img/structure/B13853047.png)
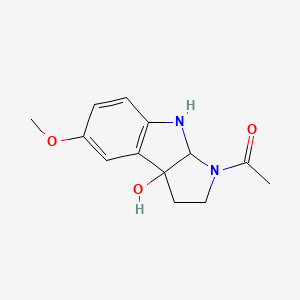

![N-[(4-Bromothiophen-2-YL)methyl]-N-methyloctanamide](/img/structure/B13853061.png)
![[1,2-Ethanediylbis[nitrilobis(methylene)]]tetrakisphosphonic acid calcium sodium salt](/img/structure/B13853070.png)
